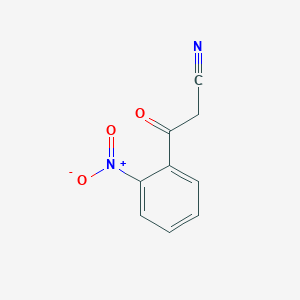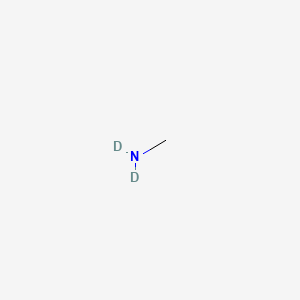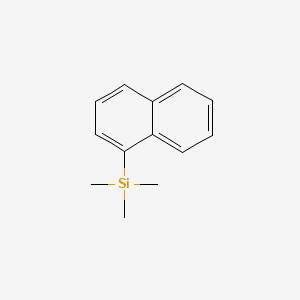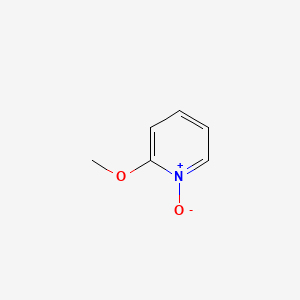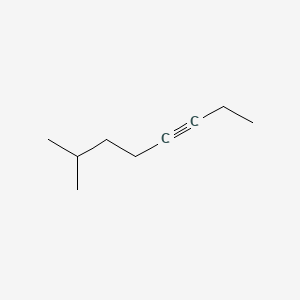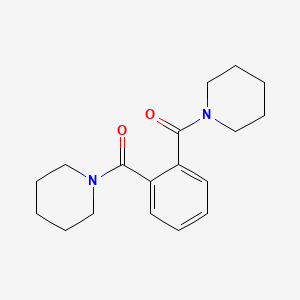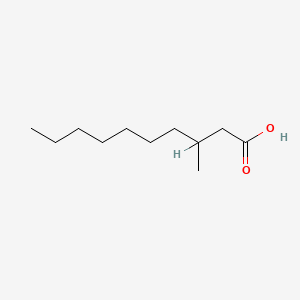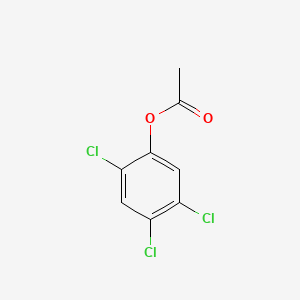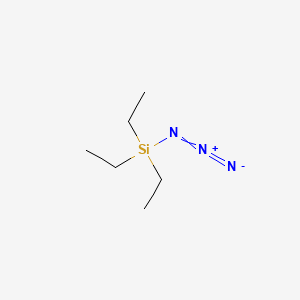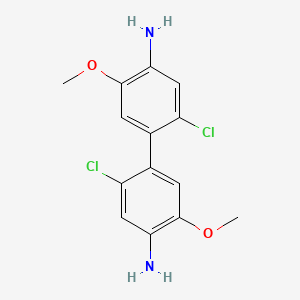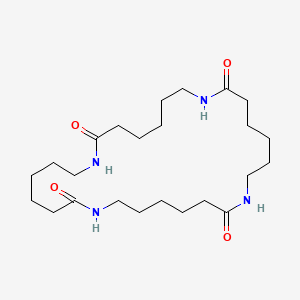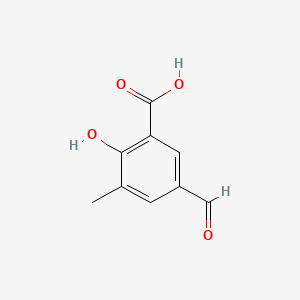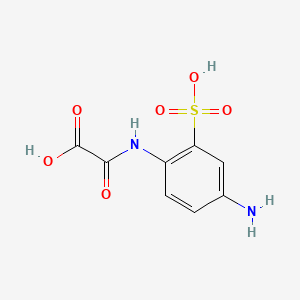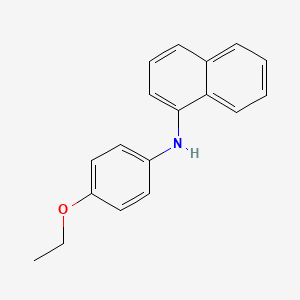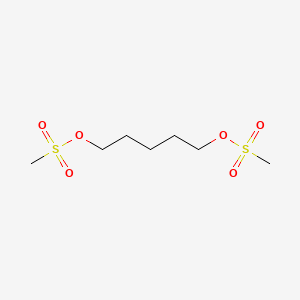
1,5-Dimesyloxypentane
概要
説明
1,5-Dimesyloxypentane: is an organic compound with the molecular formula C7H16O4S2. It is a derivative of pentane, where two mesyl (methanesulfonyl) groups are attached to the first and fifth carbon atoms. This compound is known for its utility in organic synthesis, particularly as a reagent or intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: 1,5-Dimesyloxypentane can be synthesized through the mesylation of 1,5-pentanediol. The reaction typically involves the use of methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
化学反応の分析
Types of Reactions: 1,5-Dimesyloxypentane undergoes several types of chemical reactions, including:
Substitution Reactions: The mesyl groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Reduction Reactions: The mesyl groups can be reduced to form the corresponding alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Bases: Sodium hydroxide, potassium tert-butoxide.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Elimination Products: Alkenes such as pent-1-ene.
Reduction Products: 1,5-pentanediol.
科学的研究の応用
1,5-Dimesyloxypentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of cyclic compounds through intramolecular reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of prodrugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 1,5-dimesyloxypentane primarily involves its role as a reagent in chemical reactions. The mesyl groups are good leaving groups, making the compound highly reactive towards nucleophiles. This reactivity facilitates the formation of new chemical bonds, enabling the synthesis of a wide range of derivatives. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
類似化合物との比較
1,4-Dimesyloxybutane: Similar structure but with a shorter carbon chain.
1,6-Dimesyloxyhexane: Similar structure but with a longer carbon chain.
1,5-Dibromopentane: Similar structure but with bromine atoms instead of mesyl groups.
Uniqueness: 1,5-Dimesyloxypentane is unique due to the presence of mesyl groups, which are excellent leaving groups. This property makes it highly versatile in organic synthesis, allowing for a wide range of chemical transformations. The specific positioning of the mesyl groups on the first and fifth carbon atoms also enables the formation of cyclic compounds through intramolecular reactions, a feature not shared by all similar compounds.
特性
IUPAC Name |
5-methylsulfonyloxypentyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O6S2/c1-14(8,9)12-6-4-3-5-7-13-15(2,10)11/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNVULGCBFTXBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178410 | |
| Record name | 1,5-Pentanediol, dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2374-22-3 | |
| Record name | 1,5-Pentanediol, 1,5-dimethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2374-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Pentanediol, dimethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dimesyloxypentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Pentanediol, dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


